molecular formula C9H10BrN5 B1525073 1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine CAS No. 1267390-32-8

1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine

Cat. No. B1525073
M. Wt: 268.11 g/mol
InChI Key: BFVKRBXIEDSSSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole group could potentially result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the phenyl ring could potentially undergo electrophilic aromatic substitution reactions. The amine group might participate in reactions such as acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the bromine atom might increase the compound’s molecular weight and could affect its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 1-Substituted Benzimidazoles and Tetrazoles : o-Bromophenyl isocyanide reacts with primary amines under catalysis to afford 1-substituted benzimidazoles, demonstrating the utility of bromophenyl compounds in synthesizing heterocyclic structures with potential pharmacological activities (Lygin & Meijere, 2009). A similar study highlights an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, showing the versatility of bromophenyl compounds in creating amide derivatives with potential application in drug development and materials science (Yang et al., 2017).

Molecular Structure and Analysis

  • Hydrogen-bonding Patterns in Enaminones : Studies on compounds containing bromophenyl groups have elucidated hydrogen bonding and molecular interactions, contributing to the understanding of molecular structures and the design of materials with specific properties (Balderson et al., 2007).

Corrosion Inhibition

  • Corrosion Inhibition of Iron : Theoretical studies on bromophenyl-thiazole derivatives have predicted their performances as corrosion inhibitors for iron, showcasing the potential of bromophenyl compounds in industrial applications to protect metals against corrosion (Kaya et al., 2016).

Material Science and Coordination Chemistry

  • Construction of Novel Complexes : Bromophenyl compounds have been used to construct a variety of metal–organic frameworks with different structures, demonstrating their utility in creating materials that could be used for catalysis, gas storage, or as molecular sieves (Sun et al., 2010).

Antimicrobial Activities

  • Antimicrobial Properties : Research on 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives has demonstrated their promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Kaneria et al., 2016).

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, reactivity, and potential uses .

properties

IUPAC Name

1-[1-(4-bromophenyl)tetrazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5/c1-6(11)9-12-13-14-15(9)8-4-2-7(10)3-5-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVKRBXIEDSSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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